molecular formula C14H14ClN5O3S B6542295 4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide CAS No. 1021263-26-2

4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide

Cat. No.: B6542295
CAS No.: 1021263-26-2
M. Wt: 367.8 g/mol
InChI Key: RSIWUBSQTCIQCC-UHFFFAOYSA-N
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Description

4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a synthetic compound known for its unique structural properties and diverse applications. This molecule, characterized by the presence of chlorine, triazole, and sulfonamide functional groups, exhibits interesting chemical reactivity and potential bioactivity, making it significant in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by coupling reactions under specific conditions. Key reagents might include:

  • Chlorosulfonic acid for introducing the sulfonamide group.

  • 2-bromoethylamine hydrobromide for creating the ethylamine link.

  • Triazole and pyridazine derivatives for the triazolopyridazine core.

  • Standard coupling reagents such as EDC or DCC for amide bond formation.

Industrial Production Methods

On an industrial scale, production might involve:

  • Batch processing with stringent control over reaction parameters like temperature, pH, and time to ensure high yield and purity.

  • Optimization of solvent systems to facilitate the selective reaction and easy purification.

  • Implementation of catalytic processes to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : Transformation of functional groups, potentially using oxidizing agents such as KMnO4.

  • Reduction: : Reduction of nitro groups to amines, typically with reducing agents like LiAlH4.

  • Substitution: : Nucleophilic substitution reactions, especially involving the chlorine atom.

Common Reagents and Conditions

  • Oxidation: Using agents like H2O2 or NaOCl under controlled conditions.

  • Reduction: Employing agents like NaBH4 in protic solvents.

  • Substitution: Reactions with nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Depending on the reaction:

  • Oxidation might yield sulfoxides or sulfones.

  • Reduction could form amines.

  • Substitution would introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound's reactivity and functional groups make it a valuable intermediate in synthesizing other complex molecules.

Biology

Medicine

Could be used in drug discovery and development, particularly for its potential bioactivity related to its structural components.

Industry

Utilized in the synthesis of advanced materials, dyes, and agrochemicals.

Comparison with Similar Compounds

Compared to other sulfonamides or triazole-containing compounds, 4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide stands out due to the unique combination of its functional groups, offering distinct reactivity and potential bioactivity.

List of Similar Compounds

  • 4-chloro-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]benzene-1-sulfonamide

  • N-[2-(1H-tetrazol-5-yl)ethyl]-4-chlorobenzene-1-sulfonamide

  • 3-methyl-6-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

Properties

IUPAC Name

4-chloro-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O3S/c1-10-17-18-13-6-7-14(19-20(10)13)23-9-8-16-24(21,22)12-4-2-11(15)3-5-12/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWUBSQTCIQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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